molecular formula C13H14ClNO2 B2438016 N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide CAS No. 2094377-79-2

N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide

Cat. No.: B2438016
CAS No.: 2094377-79-2
M. Wt: 251.71
InChI Key: WCGIYAGUFRRKCS-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a but-2-ynamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-ethoxybenzaldehyde and but-2-yn-1-amine.

    Condensation Reaction: The aldehyde group of 3-chloro-4-ethoxybenzaldehyde reacts with but-2-yn-1-amine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methoxyphenyl)methyl]but-2-ynamide
  • N-[(3-chloro-4-ethoxyphenyl)methyl]prop-2-ynamide

Uniqueness

N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-3-5-13(16)15-9-10-6-7-12(17-4-2)11(14)8-10/h6-8H,4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIYAGUFRRKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C#CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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